Treprostinil Acyl-beta-D-Glucuronide is a significant metabolite of treprostinil, a synthetic analogue of prostacyclin. Treprostinil is primarily used in the treatment of pulmonary arterial hypertension, facilitating vasodilation and inhibiting platelet aggregation. The acyl-beta-D-glucuronide form represents a metabolic pathway that enhances the solubility and excretion of treprostinil, making it an important compound in pharmacokinetics and drug metabolism studies.
Treprostinil Acyl-beta-D-Glucuronide is derived from treprostinil through glucuronidation, a common metabolic process involving the conjugation of glucuronic acid to various substrates, particularly those containing carboxylic acid groups. This process is catalyzed by UDP-glucuronosyltransferases in the liver, leading to the formation of this metabolite which is more polar and readily excreted compared to its parent compound .
Treprostinil Acyl-beta-D-Glucuronide falls under the category of acyl glucuronides, which are esters formed from the reaction of acyl groups with glucuronic acid. These compounds are notable for their role in drug metabolism and potential toxicity due to their reactivity with biological macromolecules .
The synthesis of Treprostinil Acyl-beta-D-Glucuronide typically involves enzymatic or chemical methods that facilitate the conjugation of treprostinil with glucuronic acid. The enzymatic approach utilizes specific transferases that catalyze the transfer of glucuronic acid to treprostinil, resulting in the formation of the acyl-beta-D-glucuronide.
The reaction mechanism involves nucleophilic attack by the hydroxyl group of glucuronic acid on the carbonyl carbon of treprostinil’s carboxylic acid group. This reaction can be influenced by various factors including pH, temperature, and the presence of co-factors that enhance enzyme activity. The stability and reactivity of the resultant acyl-beta-D-glucuronide can be characterized using techniques such as high-performance liquid chromatography and mass spectrometry .
The molecular formula for Treprostinil Acyl-beta-D-Glucuronide is . The structure features a glucuronic acid moiety linked through an ester bond to the treprostinil backbone, which contains a tricyclic structure characteristic of prostacyclin analogues.
Treprostinil Acyl-beta-D-Glucuronide undergoes various chemical reactions, primarily hydrolysis and acyl migration, which can lead to the formation of different glucuronide esters. These reactions are critical for understanding the stability and potential toxicity associated with this metabolite.
The acyl glucuronides are known to decompose via hydrolysis, yielding free acids and glucuronic acid. Additionally, intramolecular migration may occur, resulting in different positional isomers that may exhibit varying biological activities . The degradation kinetics can be assessed through first-order rate constants derived from experimental studies .
The mechanism by which Treprostinil Acyl-beta-D-Glucuronide exerts its effects is largely linked to its role as a metabolite that enhances the pharmacokinetic profile of treprostinil. By increasing solubility and facilitating renal excretion, this metabolite helps maintain therapeutic levels of treprostinil in circulation.
Studies indicate that the formation of this metabolite results in improved bioavailability and reduced systemic toxicity compared to unmodified treprostinil. The pharmacokinetics are influenced by factors such as hepatic function and genetic variability in enzyme expression among individuals .
Treprostinil Acyl-beta-D-Glucuronide serves as a crucial compound in pharmacological research, particularly in studies focused on drug metabolism and pharmacokinetics. Understanding its formation and behavior aids in predicting drug interactions and optimizing therapeutic regimens for conditions like pulmonary arterial hypertension.
Additionally, insights gained from studying this metabolite can inform drug design strategies aimed at enhancing solubility and reducing toxicity for other carboxylic acid-containing drugs .
Treprostinil acyl-β-D-glucuronide (TAG) formation is catalyzed by hepatic UDP-glucuronosyltransferases (UGTs), primarily via ester-linked glucuronidation at the carboxylic acid moiety of treprostinil. UGTs 1A3, 2B7, and 1A9 are the dominant isoforms responsible for this conjugation, with UGT2B7 exhibiting the highest catalytic activity due to its specificity for carboxylic acid substrates [1] [8]. These enzymes facilitate the nucleophilic attack of treprostinil's carboxylate group on the anomeric carbon of UDP-glucuronic acid (UDPGA), forming the β-configured acyl glucuronide linkage [1] [5]. The reaction occurs luminally within the endoplasmic reticulum, necessitating active transport of UDPGA into microsomal vesicles [1].
UGT1A1, while critical for bilirubin glucuronidation, shows negligible activity toward treprostinil, highlighting substrate-specific isoform selectivity [4] [6]. Extrahepatic UGTs (e.g., intestinal UGT1A10) contribute minimally to systemic TAG formation but may influence local exposure during oral absorption [1] [7].
Table 1: Human UGT Isoforms Involved in Treprostinil Acyl Glucuronidation
UGT Isoform | Catalytic Activity | Tissue Expression | Subcellular Localization |
---|---|---|---|
UGT2B7 | High (Primary) | Liver, Kidney, Intestine | ER Lumen |
UGT1A3 | Moderate | Liver, Intestine | ER Lumen |
UGT1A9 | Low-Moderate | Liver, Kidney | ER Lumen |
UGT1A1 | Negligible | Liver, Intestine | ER Lumen |
Enzyme kinetics of TAG formation follow classical Michaelis-Menten patterns, with significant variability in catalytic efficiency ((k{cat}/Km)) across UGT isoforms. UGT2B7 demonstrates the highest efficiency ((V{max}) = 114 pmol/min/mg; (Km) ≈ 52 μM), exceeding UGT1A3 by ~5-fold and UGT1A9 by >10-fold [1] [2]. This efficiency stems from optimal substrate binding in UGT2B7's hydrophobic active site pocket, accommodating treprostinil’s tricyclic structure and aliphatic side chain [1] [6].
Competitive inhibition studies reveal that co-administration of nonsteroidal anti-inflammatory drugs (e.g., diclofenac) reduces TAG formation by >40% in vitro, confirming shared UGT2B7 binding sites [1]. Acyl glucuronidation rates are saturable at therapeutic treprostinil concentrations (0.1–10 μM), with sigmoidal kinetics suggesting positive cooperativity in UGT2B7 homodimers [1] [7]. Biphasic Eadie-Hofstee plots further indicate involvement of multiple enzymes or allosteric regulation [1].
Significant interspecies differences in TAG formation impact the translatability of preclinical data:
Biliary excretion of TAG also varies: Rats excrete >60% of TAG via bile, while humans exhibit <25%, attributable to differential MRP2/BCRP transporter expression [3] [7]. In vitro intrinsic clearance (Clint) correlates poorly across species (r2 = 0.32), necessitating physiologically based pharmacokinetic (PBPK) scaling for human dose prediction [3].
Table 2: Species Differences in Treprostinil Glucuronidation and Excretion
Species | Relative Clint (vs. Human) | Primary UGT Isoform | Biliary Excretion of TAG (%) |
---|---|---|---|
Human | 1.0 (Reference) | UGT2B7 | 15–25% |
Rat | 3.2 | UGT1A7 | 60–75% |
Dog | 1.8 | UGT2B31 | 30–40% |
Monkey | 0.9 | UGT2B9 | 20–35% |
Cat | 0.1 | N/A | <5% |
Genetic variants in UGT2B7 and UGT1A3 significantly alter TAG formation:
Population pharmacokinetic models indicate that UGT2B7 poor metabolizers require 30% lower treprostinil doses to maintain equivalent TAG exposure [3] [7]. Hepatic impairment exacerbates polymorphism effects: Mild cirrhosis (Child-Pugh A) reduces TAG formation by 60% in UGT2B7 variant carriers versus 25% in wild-type individuals [3] [8].
Table 3: Clinically Relevant UGT Polymorphisms Affecting TAG Metabolism
Gene Variant | Effect on Enzyme | Change in TAG Formation | Population Frequency |
---|---|---|---|
UGT2B7 -802C>T | ↓ Expression | ↓ 35% | 15–20% (Caucasian) |
UGT1A3 -66T>C | ↑ Activity | ↑ 50% | 10–12% (Global) |
UGT1A1 28/28 | ↓ Bilirubin clearance | ↓ 20% (UDPGA competition) | 8–10% (European) |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: